molecular formula C20H15NO4S B2415374 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097899-31-3

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2415374
CAS No.: 2097899-31-3
M. Wt: 365.4
InChI Key: LYZIYDXCEZLGJY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with chromene carboxamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan, thiophene, and chromene derivatives, such as:

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of furan, thiophene, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c22-16-10-19(25-18-5-2-1-4-14(16)18)20(23)21-11-15(13-7-9-26-12-13)17-6-3-8-24-17/h1-10,12,15H,11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZIYDXCEZLGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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